2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a heterocyclic compound that features a thiazole ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2,5-dimethyl-n-(1,3-thiazol-2-yl)furan-3-carboxamide, have been found in many potent biologically active compounds . These compounds act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can have diverse modes of action depending on their structure and the specific biological target . For instance, some thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways, depending on their specific targets . For example, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, leading to cell death .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-carboxamide: Lacks the thiazole ring, resulting in different biological activities.
N-(1,3-thiazol-2-yl)furan-3-carboxamide: Lacks the dimethyl groups, affecting its chemical reactivity and biological properties.
2,5-dimethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
Uniqueness
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is unique due to the presence of both the thiazole and furan rings, which confer distinct electronic and steric properties. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-5-8(7(2)14-6)9(13)12-10-11-3-4-15-10/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDDEIUCXJPBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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